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Abstract

This technical guide provides an in-depth analysis of the electron configuration of rhodium in
the metallic cluster tetrarhodium dodecacarbonyl, Rh4(CO)12. A thorough examination of the
bonding, molecular structure, and application of the 18-electron rule is presented. This
document also includes detailed experimental protocols for the synthesis and characterization
of Rha(CO)12 using Fourier-transform infrared (FTIR) spectroscopy and single-crystal X-ray
diffraction, serving as a valuable resource for researchers in organometallic chemistry and
catalysis.

Introduction

Tetrarhodium dodecacarbonyl, Rha(CO)12, is a dark-red crystalline solid and a key
compound in the field of organometallic chemistry.[1] It belongs to the class of metal carbonyl
clusters, which are characterized by a framework of metal atoms bonded to each other and to
carbonyl (CO) ligands. Understanding the electron configuration of the metal centers in such
clusters is fundamental to elucidating their stability, reactivity, and potential as catalysts in
various organic transformations.[1][2] This guide focuses on the electronic structure of the
rhodium atoms within the Rha(CO)12 cluster.
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Molecular Structure and Bonding

The structure of tetrarhodium dodecacarbonyl consists of a tetrahedral core of four rhodium
atoms.[1] This metallic skeleton is stabilized by twelve carbonyl ligands. Nine of these are
terminal, meaning each is bonded to a single rhodium atom, while the remaining three are
bridging, each spanning an edge of the rhodium tetrahedron.[1] This arrangement can be
represented by the formula Rha(CO)s(u-CO)s.[1]

The bonding in Rha(CO)a12 involves both metal-metal (Rh-Rh) bonds and metal-ligand (Rh-CO)
bonds. The direct bonds between the rhodium atoms are crucial for the stability of the cluster.
The carbonyl ligands act as o-donors and 1t-acceptors, a synergistic bonding mechanism that
strengthens the metal-ligand interaction.

Electron Configuration of Rhodium

To determine the electron configuration of rhodium in Rha(CO)12, we first establish its oxidation
state. In metal carbonyls, the carbonyl ligand is considered neutral. Since the overall charge of
the Rha(CO)12 molecule is zero, the rhodium atoms are assigned an oxidation state of 0.[3]

Rhodium (Rh) is in Group 9 of the periodic table and has a ground-state electron configuration
of [Kr] 4d® 5st. For the purpose of electron counting in organometallic complexes, it is
considered to have 9 valence electrons.

The 18-Electron Rule in Metal Clusters

The 18-electron rule is a useful guideline for predicting the stability of organometallic
compounds, stating that stable complexes tend to have 18 valence electrons around the
central metal atom.[4][5] For metal clusters, the total number of valence electrons for the entire
cluster is considered.

The total electron count for Rha(CO)12 is calculated as follows:
e From the four Rhodium atoms: 4 x 9 valence electrons = 36 electrons
e From the twelve Carbonyl ligands: 12 x 2 electrons = 24 electrons

e Total Valence Electrons: 36 + 24 = 60 electrons
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For a tetrahedral (closo) cluster with 4 metal atoms, a total of 60 valence electrons corresponds
to a stable configuration, which is consistent with the 18-electron rule applied to the entire
cluster.[6]

Electron Count per Rhodium Atom

To satisfy the 18-electron rule for each rhodium atom, we must consider the sharing of
electrons in the Rh-Rh bonds. In the tetrahedral Rha core, each rhodium atom is bonded to the
other three rhodium atoms.

An individual rhodium atom in the cluster has the following electronic environment:

Valence electrons from Rh(0): 9

o Electrons from terminal CO ligands: Each Rh atom is bonded to a certain number of terminal
COs.

» Electrons from bridging CO ligands: The bridging COs are shared between two Rh atoms.

¢ Electrons from Rh-Rh bonds: Each Rh-Rh bond contributes one electron to each rhodium
atom.

Considering the Csv symmetry of the molecule, there are two distinct rhodium environments:
one apical and three basal.

e Apical Rhodium (Rh_a): Bonded to three terminal COs and the three basal Rh atoms.
o Valence electrons from Rh: 9
o From 3 terminal COs: 3 x2=6
o From 3 Rh-Rh bonds: 3x1=3
o Total: 9 + 6 + 3 = 18 electrons

e Basal Rhodium (Rh_Db): Each is bonded to two terminal COs, two bridging COs, the apical
Rh, and the other two basal Rh atoms.
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Valence electrons from Rh: 9

From 2 terminal COs: 2x2=4

From 2 bridging COs (each shared): 2 x 1 =2

From 3 Rh-Rh bonds: 3 x1=3

o Total: 9+4 + 2+ 3 =18 electrons

Thus, each rhodium atom in the Rha(CO)12 cluster can be considered to have a stable 18-

electron configuration. This contributes to the overall stability of the molecule.

Quantitative Data

The structural parameters and vibrational frequencies of Rha(CO)12 have been determined

experimentally.

Parameter Value Reference(s)

Bond Distances

Rh-Rh (bridged edge) ~2.750 A [7]

Rh-Rh (unbridged edge) ~2.692 A [7]

Rh-C (terminal) Varies

Rh-C (bridging) Varies

C-O (terminal) Varies

C-O (bridging) Varies

Vibrational Frequencies

(v_CO)

Terminal CO 2075, ?069.8, 2044.6, 2042 8]
cm~1 (in n-hexane)

Bridging CO ~1883 cm~1 (in n-dodecane) [10]
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Experimental Protocols
Synthesis of Tetrarhodium Dodecacarbonyl

This protocol is adapted from established literature procedures.[8][11]
Materials:

o Rhodium(lll) chloride trihydrate (RhCl3-3H20)

e Methanol

o Sodium citrate

e Carbon monoxide (high purity)

e Standard Schlenk line and glassware

e Magnetic stirrer and hotplate

Procedure:

In a Schlenk flask equipped with a magnetic stir bar, dissolve RhClIs-3H20 in methanol.

o Purge the flask with carbon monoxide gas for 15-20 minutes while stirring. The color of the
solution should change, indicating the formation of a rhodium carbonyl intermediate,
H[RhCI2(CO)z].

e In a separate flask, prepare an aqueous solution of sodium citrate.

o Slowly add the sodium citrate solution to the rhodium-containing solution under a positive
pressure of carbon monoxide.

o Continue to stir the reaction mixture vigorously under a CO atmosphere at room temperature
for several hours. The progress of the reaction can be monitored by the formation of a dark-
red precipitate.

o Upon completion, the precipitate is collected by filtration under an inert atmosphere, washed
with water and then a small amount of cold methanol, and dried under vacuum.
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Characterization by FTIR Spectroscopy

Sample Preparation:

e Nujol Mull: In a glovebox or under an inert atmosphere, grind a small amount of the
crystalline Rha(CO)12 with a drop of Nujol (mineral oil) to form a paste. Place a thin film of
this mull between two KBr or NaCl plates.

o Solution: Prepare a dilute solution of Rha(CO)12 in a suitable infrared-transparent solvent
such as hexane or dichloromethane in a glovebox. Transfer the solution to a liquid IR cell.

Data Acquisition:
» Record the spectrum over the range of 4000-400 cm™2.

o Pay particular attention to the 2200-1600 cm~1 region where the carbonyl stretching
vibrations are observed.

e A resolution of at least 2 cm~1 is recommended.

Characterization by Single-Crystal X-ray Diffraction

Crystal Mounting:

Select a single, well-formed crystal of Rha(CO)12 of suitable size (typically 0.1-0.3 mm).

In an inert atmosphere (e.g., inside a glovebox), coat the crystal in a cryoprotectant oil (e.g.,
Paratone-N).

Mount the crystal on a cryo-loop.

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.
Data Collection:

« Use a diffractometer equipped with a Mo Ka (A = 0.71073 A) or Cu Ka (A = 1.5418 A) X-ray

source.

o Collect a series of diffraction images by rotating the crystal in the X-ray beam.
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e The data collection strategy should aim for high completeness and redundancy.
Structure Solution and Refinement:

e Process the diffraction data to obtain integrated intensities for each reflection.

o Determine the unit cell parameters and the space group from the diffraction pattern.

e Solve the crystal structure using direct methods or Patterson methods to locate the positions
of the heavy rhodium atoms.

e Locate the remaining carbon and oxygen atoms from the difference Fourier map.

o Refine the atomic positions, and anisotropic displacement parameters against the
experimental data to obtain the final structure.

Visualization of Molecular Structure

The following Graphviz DOT script generates a simplified 2D representation of the connectivity
in the Rha(CO)12 cluster.

Figure 1: Simplified connectivity of Rh4(CO)12.

Conclusion

The electron configuration of rhodium in tetrarhodium dodecacarbonyl is best understood by
considering the rhodium atoms to be in a zero oxidation state, each contributing nine valence
electrons. The stability of the Rha(CO)az2 cluster is rationalized by the satisfaction of the 18-
electron rule for each rhodium atom, which is achieved through the formation of a tetrahedral
metal core with both terminal and bridging carbonyl ligands. The provided experimental
protocols offer a practical guide for the synthesis and characterization of this important
organometallic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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